methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate
CAS No.: 890591-48-7
Cat. No.: VC7479935
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890591-48-7 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.201 |
| IUPAC Name | methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | YCANOQNMLYMSHD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NNC(=C2)C(=O)OC |
Introduction
Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that combines both furan and pyrazole rings, making it a valuable building block in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a methyl group on the furan ring and a carboxylate ester functional group. These characteristics confer distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate typically involves several steps, which may include condensation reactions and esterification processes. Industrial production methods often optimize these reactions using continuous flow reactors and automated systems to enhance yield and purity.
Biological Activities and Applications
Research indicates that this compound exhibits potential biological activities, although specific mechanisms of action are not fully elucidated. Interaction studies focus on understanding how it interacts with various molecular targets, such as enzymes or receptors, which is crucial for evaluating its therapeutic potential and safety profile in drug development contexts.
Comparison with Similar Compounds
Similar compounds, such as 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid, have been studied for their biological activities and applications in medicinal chemistry . These compounds often share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate | Not specified | Approximately 178.19 | Not specified |
| 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid | C9H8N2O3 | 192.17 | 879442-52-1 |
| 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid | Not specified | 206.2 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume